molecular formula C10H22O B14641948 4,6-Dimethyl-4-octanol CAS No. 56065-43-1

4,6-Dimethyl-4-octanol

Cat. No.: B14641948
CAS No.: 56065-43-1
M. Wt: 158.28 g/mol
InChI Key: QJVDAQVYZBSYCB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4-octanol is an organic compound belonging to the class of alcohols. It has the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two methyl groups at the 4th and 6th positions. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 4,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4,6-dimethyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-4-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, H2 with Pd/C.

    Substitution: SOCl2, PBr3, pyridine.

Major Products Formed:

    Oxidation: 4,6-dimethyl-4-octanone.

    Reduction: 4,6-dimethyloctane.

    Substitution: 4,6-dimethyl-4-octyl halides.

Scientific Research Applications

4,6-Dimethyl-4-octanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl group in this compound can form hydrogen bonds with biological molecules, affecting their structure and function.

    Pathways Involved: The compound can participate in metabolic pathways involving alcohol dehydrogenases and oxidases, leading to its conversion into other metabolites.

Comparison with Similar Compounds

4,6-Dimethyl-4-octanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Properties

CAS No.

56065-43-1

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4,6-dimethyloctan-4-ol

InChI

InChI=1S/C10H22O/c1-5-7-10(4,11)8-9(3)6-2/h9,11H,5-8H2,1-4H3

InChI Key

QJVDAQVYZBSYCB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(C)CC)O

Origin of Product

United States

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